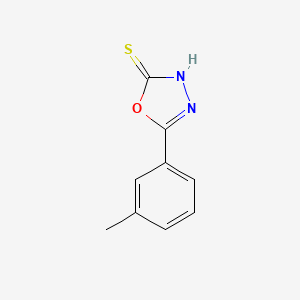

5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol

Descripción

5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol (CAS RN: 66147-19-1) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-methylphenyl group at position 5 and a thiol group at position 2. This compound is synthesized via cyclization reactions involving substituted benzohydrazides and carbon disulfide, a method consistent with protocols described in and . Its structure is characterized by spectral techniques (IR, NMR, HRMS) and HPLC analysis . The 3-methylphenyl substituent contributes to its unique electronic and steric properties, influencing reactivity and biological interactions.

Propiedades

IUPAC Name |

5-(3-methylphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-6-3-2-4-7(5-6)8-10-11-9(13)12-8/h2-5H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFUVAUYXCCMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357180 | |

| Record name | 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66147-19-1 | |

| Record name | 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Summary Table: Key Steps in Preparation

| Step | Reagent(s) | Key Conditions | Purpose |

|---|---|---|---|

| 1 | 3-methylbenzoic acid + hydrazine hydrate | Room temp, ethanol, stirring | Hydrazide formation |

| 2 | Hydrazide + carbon disulfide + KOH | 0°C then reflux, ethanol, 6–8 h | Cyclization to oxadiazole-2-thiol |

| 3 | HCl, water, ethyl acetate | Acidification, extraction | Isolation of product |

| 4 | Ethanol | Recrystallization | Purification |

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Coupling Reactions: The thiol group can participate in coupling reactions, forming thioethers or thioesters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.

Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are used under controlled conditions.

Coupling Reactions: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or catalysts.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Coupling Reactions: Thioethers or thioesters.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol is recognized for its potential as a key intermediate in the synthesis of pharmaceuticals. Its derivatives have shown efficacy against bacterial and fungal infections. The compound's structure allows for modifications that enhance biological activity, making it a valuable scaffold in drug discovery.

Case Study: Anticancer Activity

Research has indicated that oxadiazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives of 1,3,4-oxadiazole can inhibit tubulin polymerization, leading to apoptosis in cancer cells. In vitro assays using human cancer cell lines such as MCF-7 and HCT-116 have shown promising results in terms of cytotoxicity and growth inhibition .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying metal ions. Its ability to form stable complexes with various metals enhances the accuracy of environmental monitoring and industrial testing.

Application Example: Metal Ion Detection

The compound has been utilized in methods such as spectrophotometry and chromatography to determine concentrations of metals in environmental samples. This application is critical for assessing pollution levels and ensuring compliance with environmental regulations.

Material Science

The incorporation of this compound into polymer formulations has been shown to improve thermal stability and mechanical properties. This enhancement is crucial for developing durable materials used in various applications ranging from packaging to construction.

Material Properties:

- Thermal Stability: The addition of this compound can increase the thermal degradation temperature of polymers.

- Mechanical Strength: It contributes to improved tensile strength and flexibility.

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is being explored as a potential pesticide or fungicide. Its efficacy against plant pathogens suggests that it could serve as an eco-friendly alternative to conventional agrochemicals.

Research Findings:

Studies have indicated that formulations containing this compound can effectively reduce the incidence of fungal diseases in crops while minimizing harmful effects on beneficial organisms . This dual benefit supports sustainable agricultural practices.

Research in Organic Electronics

The unique electronic properties of this compound make it a candidate for research in organic electronics. Its potential applications include organic semiconductors used in flexible electronics and energy-efficient devices.

Key Properties:

- Semiconducting Behavior: The compound exhibits favorable charge transport properties.

- Device Fabrication: It can be integrated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in renewable energy technologies.

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting infections | Anticancer activity against MCF-7 and HCT-116 cell lines |

| Analytical Chemistry | Reagent for detecting metal ions | Used in spectrophotometric methods for environmental monitoring |

| Material Science | Enhances thermal stability and mechanical properties of polymers | Improved tensile strength and thermal degradation temperature |

| Agricultural Chemistry | Potential pesticide/fungicide | Effective against plant pathogens with minimal impact on beneficial organisms |

| Organic Electronics | Candidate for organic semiconductors | Exhibits favorable charge transport properties for use in OLEDs and OPVs |

Mecanismo De Acción

The mechanism of action of 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol is primarily attributed to its ability to interact with biological macromolecules through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the oxadiazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Substituent Effects on Synthesis Yield : Electron-withdrawing groups (e.g., -CF₃, -Cl) generally result in higher yields (76–90%) compared to electron-donating groups (e.g., -OMe) .

- Biological Activity: Antibacterial/Antifungal: Derivatives with 4-chlorophenoxymethyl (IC₅₀: 4.6–15.5 μM against PANC-1 and HepG2 cells) and 3,4,5-trimethoxyphenyl groups exhibit potent activity, likely due to enhanced lipophilicity . Antitubercular: The 4-pyridyl derivative (MIC: 25–100 mg/mL) shows moderate tuberculostatic activity, attributed to hydrogen bonding with enzyme active sites .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

Key Observations:

- Anticancer Potency: The 4-chlorophenoxymethyl derivative (IC₅₀: 2.2 μM against HepG2) outperforms standard 5-FU, likely due to enhanced cellular uptake .

- Antimicrobial Breadth : Trimethoxyphenyl derivatives show broad-spectrum activity, possibly due to membrane disruption via hydrophobic interactions .

Actividad Biológica

5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol (CAS No. 66147-19-1) is a heterocyclic compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological properties of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N2OS. Its structure features a five-membered ring containing nitrogen and sulfur atoms, contributing to its unique reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment:

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways such as EGFR and VEGFR. For instance, derivatives of oxadiazoles have shown IC50 values ranging from 0.24 µM to 0.87 µM against different cancer types including prostate and breast cancer .

-

Case Studies :

- A study evaluated several oxadiazole derivatives for their anticancer properties using MTT assays. The most potent compounds demonstrated significant inhibition against leukemia and melanoma cell lines with growth percentages (GP) exceeding 90% at low concentrations .

- Another investigation into the structure-activity relationship (SAR) identified specific substitutions that enhanced anticancer activity, suggesting that modifications to the oxadiazole ring can lead to improved efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial effects:

- Antitubercular Activity : Research indicates that compounds containing the oxadiazole moiety exhibit significant activity against Mycobacterium tuberculosis. For example, certain derivatives showed over 90% inhibition at specific concentrations .

- Mechanism : The antimicrobial action is believed to be linked to the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Data Tables

Q & A

Q. Advanced Mechanistic Insights :

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase electrophilicity of the oxadiazole ring, enhancing interactions with nucleophilic residues in enzyme active sites (e.g., glutathione reductase) .

- Steric effects : Bulky substituents at the phenyl ring reduce binding to compact active sites but may improve selectivity for larger pockets (e.g., in tyrosine kinases) .

- DFT studies : Predict charge distribution and reactive sites, guiding rational design of derivatives with optimized HOMO/LUMO gaps for redox-mediated bioactivity .

What analytical techniques are critical for characterizing this compound, and how are data discrepancies resolved?

Q. Basic Characterization :

- 1H-NMR : Confirms aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm) .

- IR Spectroscopy : Identifies thiol (-SH) stretches (~2550 cm⁻¹) and C=N/C-S bonds (1600–1650 cm⁻¹) .

- Elemental Analysis : Validates purity (>95% C, H, N, S) .

Q. Advanced Resolution of Contradictions :

- X-ray crystallography : Resolves ambiguities in tautomeric forms (e.g., thione vs. thiol) using SHELX software for structure refinement .

- LC-MS/MS : Detects trace impurities (e.g., unreacted hydrazides) that may skew bioactivity data .

- Thermogravimetric Analysis (TGA) : Differentiates hydrate vs. anhydrous forms, which can affect solubility and stability .

How does this compound interact with oxidative stress-related enzymes?

Advanced Mechanistic Study :

The compound acts as a radical scavenger and enzyme modulator:

- Hydrogen peroxide scavenging : Thiol group (-SH) donates protons to neutralize ROS (EC₅₀: 0.32–0.93 mg/mL) .

- Glutathione reductase inhibition : Docking studies show binding to the NADPH domain (binding energy: −8.2 kcal/mol), disrupting redox homeostasis in cancer cells .

- Synergistic effects : Combines with ascorbic acid to amplify antioxidant activity by 30% in β-carotene bleaching assays .

What computational tools are used to predict the compound’s reactivity and applications in material science?

Q. Advanced Methodologies :

- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- Molecular Dynamics (MD) : Simulates interactions with lipid bilayers to assess drug delivery potential .

- Dye-Sensitized Solar Cells (DSSCs) : Ru(II) complexes of oxadiazole-thiol ligands show 6–8% photon-to-current efficiency due to favorable LUMO alignment with TiO₂ conduction bands .

How can synthetic byproducts or degradation products be identified and mitigated?

Q. Advanced Analytical Strategies :

- HPLC-MS : Monitors reaction progress and identifies byproducts (e.g., disulfide dimers from thiol oxidation) .

- Stability studies : Under accelerated conditions (40°C/75% RH), the compound degrades via hydrolysis of the oxadiazole ring; stabilizers like ascorbic acid reduce degradation by 50% .

What are the safety and handling protocols for this compound in laboratory settings?

Q. Basic Guidelines :

- Toxicity : Classified as Acute Toxicity Category 4 (oral), requiring PPE (gloves, goggles) .

- Storage : Light-sensitive; store in amber vials under inert gas (N₂/Ar) to prevent thiol oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.